Cas no 13142-57-9 (N-(3,5-Dichlorophenyl)urea)
N-(3,5-Dichlorophenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Dichlorophenyl)urea
- N-(3,5-dichlorophenyl)-urea
- (3,5-dichlorophenyl)piperazine
- AC1Q3HZV
- 1-(3,5-Dichlorophenyl)-piperazine
- 4-(3,5-dichloro-phenyl)-piperazine
- N-(3,5-dichlorophenyl)piperazine
- N-(3,5-dichlorophenyl)urea
- SureCN254693
- CTK5A4251
- 4-(3,5-dichlorophenyl)piperazine
- AC1MC4R3
- EINECS 259-841-9
- 3,5-dichloro-phenylpiperazine
- CHEMBL2335158
- 1-(3,5-dichloro-phenyl)-piperazine
- dcpu
- FTJBMYITMFAUCP-UHFFFAOYSA-N
- SB77704
- 13142-57-9
- SCHEMBL2891974
- DTXSID801019773
- CHEMBL4993125
- AKOS000156055
- BS-4154
- STL124188
- A927778
- (3,5-dichlorophenyl)urea
- CS-0316538
- LS720942
- MFCD00025420
- NS00067506
- N-(3,5-Dichlorophenyl)urea
-
- MDL: MFCD00025420
- Inchi: 1S/C7H6Cl2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
- InChI Key: FTJBMYITMFAUCP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)NC(N)=O)Cl
Computed Properties
- Exact Mass: 203.98588
- Monoisotopic Mass: 203.9857182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12
N-(3,5-Dichlorophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D475283-5mg |
N-(3,5-Dichlorophenyl)urea |
13142-57-9 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475283-10mg |
N-(3,5-Dichlorophenyl)urea |
13142-57-9 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D475283-50mg |
N-(3,5-Dichlorophenyl)urea |
13142-57-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
| abcr | AB372933-1 g |
1-(3,5-Dichlorophenyl)urea; . |
13142-57-9 | 1 g |
€319.50 | 2023-07-19 | ||
| abcr | AB372933-1g |
1-(3,5-Dichlorophenyl)urea; . |
13142-57-9 | 1g |
€373.50 | 2025-04-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387208-250mg |
1-(3,5-Dichlorophenyl)urea |
13142-57-9 | 95+% | 250mg |
¥2620.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387208-1g |
1-(3,5-Dichlorophenyl)urea |
13142-57-9 | 95+% | 1g |
¥5832.00 | 2024-08-09 | |
| Ambeed | A386094-1g |
1-(3,5-Dichlorophenyl)urea |
13142-57-9 | 95+% | 1g |
$534.0 | 2024-04-24 | |
| Crysdot LLC | CD12154350-5g |
1-(3,5-Dichlorophenyl)urea |
13142-57-9 | 95+% | 5g |
$644 | 2024-07-23 | |
| Crysdot LLC | CD12154350-10g |
1-(3,5-Dichlorophenyl)urea |
13142-57-9 | 95+% | 10g |
$842 | 2024-07-23 |
N-(3,5-Dichlorophenyl)urea Suppliers
N-(3,5-Dichlorophenyl)urea Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-(3,5-Dichlorophenyl)urea
Professional Introduction to N-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9)
N-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its applications in various scientific domains, particularly in the development of novel agrochemicals and pharmaceutical intermediates.
The molecular structure of N-(3,5-Dichlorophenyl)urea consists of a urea functional group attached to a 3,5-dichlorophenyl moiety. This arrangement imparts specific chemical reactivity, making it a valuable building block in organic synthesis. The presence of chlorine atoms at the 3 and 5 positions enhances the electron-withdrawing effect, influencing the compound's overall reactivity and stability.
In recent years, N-(3,5-Dichlorophenyl)urea has been extensively studied for its potential applications in agrochemical formulations. Its derivatives have shown promising activity against various pests and pathogens, contributing to the development of more effective and sustainable agricultural practices. The compound's ability to interact with biological targets at the molecular level has made it a focal point in the search for novel pesticides.
Beyond agrochemicals, N-(3,5-Dichlorophenyl)urea plays a crucial role in pharmaceutical research. Researchers have explored its derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this compound allow for modifications that can enhance drug efficacy and reduce side effects. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are essential for treating cancers and inflammatory diseases.
The synthesis of N-(3,5-Dichlorophenyl)urea involves well-established organic reactions, including chlorination and ureation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements of industrial applications. Recent advancements in catalytic processes have further improved the efficiency of these synthetic routes, making large-scale production more feasible.
Electrochemical methods have also been explored as alternative pathways for synthesizing N-(3,5-Dichlorophenyl)urea. These methods offer advantages such as reduced energy consumption and minimal environmental impact. By leveraging electrochemical activation, researchers have achieved higher selectivity and yield in the synthesis process, aligning with global trends toward green chemistry.
The pharmacological properties of N-(3,5-Dichlorophenyl)urea have been thoroughly investigated. Studies indicate that its derivatives exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. This has spurred interest in developing new therapeutic agents based on its structural framework. Computational modeling and high-throughput screening techniques have been instrumental in identifying promising candidates for further development.
In conclusion, N-(3,5-Dichlorophenyl)urea strong>(CAS No. 13142-57-9) is a versatile compound with significant applications in both agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable asset in synthetic chemistry, while its biological activity opens up avenues for innovative drug development. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in chemical and pharmaceutical innovation.
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